

An In-Depth Technical Guide to 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Cat. No.: B022707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**, a known impurity in the synthesis of the antiarrhythmic drug Propafenone. This document details its chemical properties, including molecular weight and formula, and presents a logical synthesis pathway for its formation as a manufacturing impurity. Furthermore, it outlines representative experimental protocols for its analysis and characterization using modern analytical techniques. The relationship of this impurity to the active pharmaceutical ingredient (API) Propafenone is also discussed, providing context for its relevance in pharmaceutical research and development.

Chemical and Physical Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone, identified as Propafenone EP Impurity C, is a key reference standard in the quality control of Propafenone manufacturing.^{[1][2][3][4]} Its fundamental properties are summarized in the table below.

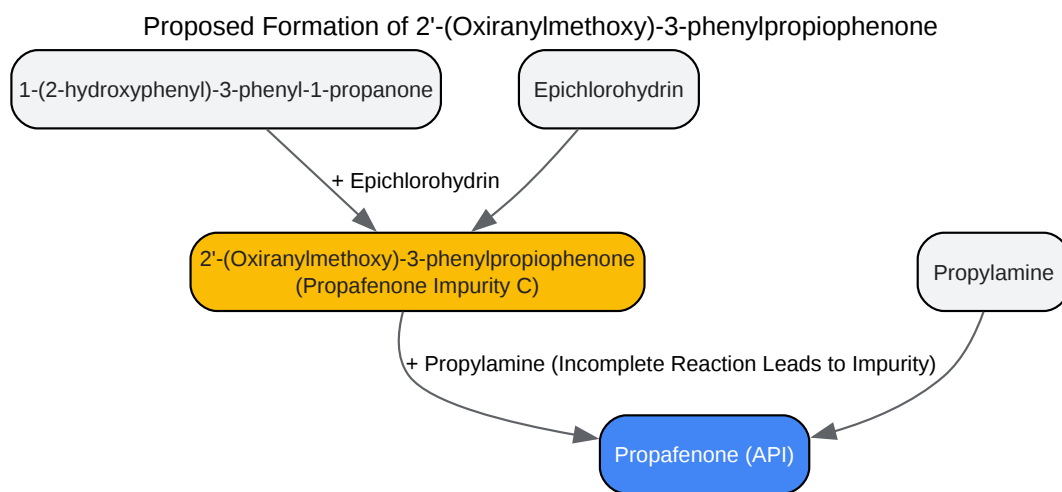
| Property | Value | Reference |
|-------------------|---|-----------|
| Systematic Name | 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one | [4] |
| Synonyms | Propafenone EP Impurity C, 1-[2-[[[(2RS)-Oxiranyl]methoxy]-phenyl]-3-phenylpropan-1-one | [3][4] |
| CAS Number | 22525-95-7 | [1][2][3] |
| Molecular Formula | C18H18O3 | [1][3] |
| Molecular Weight | 282.33 g/mol | [1][3] |
| Appearance | White to Off-White Solid | |
| Melting Point | 56-58 °C | |

Synthesis and Formation

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is not typically synthesized as a primary target but rather as an impurity during the synthesis of Propafenone.[1] A common synthetic route to Propafenone involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by the opening of the resulting epoxide ring with propylamine.[5] Impurity C is likely formed from a side reaction or an unreacted intermediate.

Proposed Formation Pathway

The formation of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** can be postulated to occur when the intermediate, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, reacts with epichlorohydrin, but the subsequent reaction with propylamine to form Propafenone does not proceed to completion.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway illustrating the formation of **2'-(Oxiranylmethoxy)-3-phenylpropiofenone** as an impurity in Propafenone synthesis.

Experimental Protocols

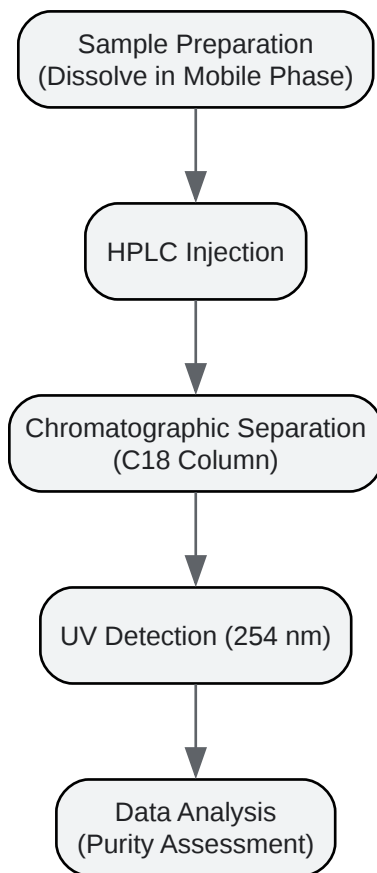
The following are representative protocols for the analysis and characterization of **2'-(Oxiranylmethoxy)-3-phenylpropiofenone**, based on standard analytical techniques for small molecules and pharmaceutical impurities.^[1]

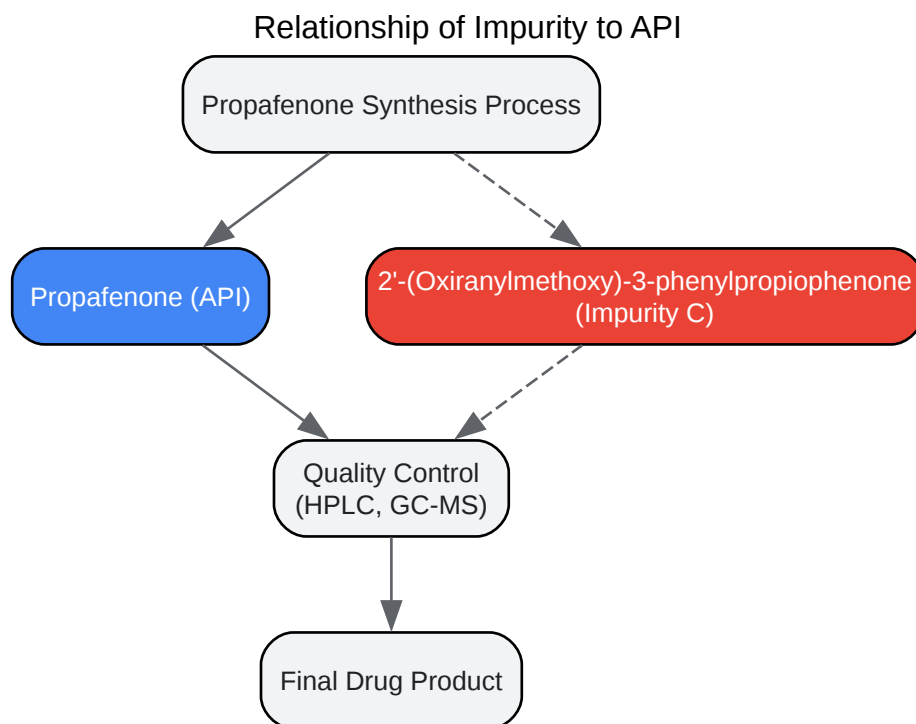
High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **2'-(Oxiranylmethoxy)-3-phenylpropiofenone** and to quantify it as an impurity in Propafenone samples.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare a standard solution of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** in the mobile phase.
 - Prepare the sample solution by dissolving the test substance in the mobile phase.
 - Inject both the standard and sample solutions into the HPLC system.
 - Analyze the resulting chromatograms to determine the retention time and peak area of the impurity.

HPLC Analysis Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Propafenone Impurities | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. dev.kliven.com [dev.kliven.com]
- 5. Propafenone | C₂₁H₂₇NO₃ | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2'-(Oxiranylmethoxy)-3-phenylpropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022707#molecular-weight-and-formula-of-2-oxiranylmethoxy-3-phenylpropiophenon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com